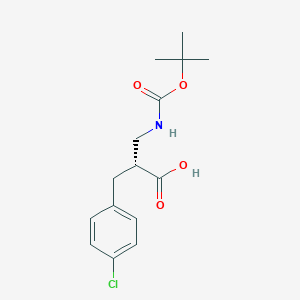

(R)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid

Description

(R)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is a chiral amino acid derivative featuring a 4-chlorobenzyl substituent and a tert-butoxycarbonyl (Boc) -protected amine group. The Boc group serves as a critical protective moiety for amines during synthetic processes, enhancing stability and enabling selective reactivity in multi-step organic syntheses . The compound’s stereochemistry (R-configuration) is structurally significant, as enantiomeric forms often exhibit distinct biological or chemical properties. This molecule is likely utilized as an intermediate in pharmaceuticals, particularly in the development of protease inhibitors or anticancer agents, given its structural resemblance to compounds in preclinical studies .

Properties

Molecular Formula |

C15H20ClNO4 |

|---|---|

Molecular Weight |

313.77 g/mol |

IUPAC Name |

(2R)-2-[(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |

InChI Key |

DJJSHFXWIZOOFF-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 4-chlorobenzyl bromide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid may involve continuous flow processes and automated synthesis to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding benzyl alcohols or aldehydes.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chlorobenzyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Benzyl alcohol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is widely used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a building block for peptide synthesis. Its protected amino group allows for selective deprotection and subsequent coupling reactions.

Medicine

The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features enable it to interact with various biological targets.

Industry

In the industrial sector, ®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of ®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The Boc protecting group can be selectively removed to expose the amino group, facilitating further reactions and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous derivatives reported in recent literature. Key differences include substituent groups , stereochemistry , and synthetic applications (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Substituent Effects :

- The 4-chlorobenzyl group in the target compound balances lipophilicity and steric bulk, favoring membrane permeability in drug candidates. In contrast, 4-iodophenyl () offers heavier halogen substitution, which may enhance binding affinity in anticancer targets but complicates synthesis due to iodine’s reactivity .

- Pyrimidine-containing analogs (e.g., BD01416402) introduce heteroaromaticity, enabling π-π stacking interactions in biological targets, whereas hydroxy-substituted derivatives () prioritize solubility .

Stereochemical Influence :

- The R-configuration in the target compound and BD01416402 contrasts with S-configurations in and . Enantiomeric differences can drastically alter biological activity; for example, S-configured compounds in are tailored for chiral resolution in catalysis, while R-forms may optimize receptor binding in therapeutics .

Synthetic Utility: The target compound’s synthesis likely mirrors routes described in , where iodophenyl precursors undergo Suzuki coupling or nucleophilic substitution. However, the chlorobenzyl group may simplify purification compared to iodine-containing analogs . Boc deprotection strategies (e.g., TFA-mediated cleavage) are universally applicable across these compounds, underscoring the Boc group’s versatility in amino acid chemistry .

Biological Activity

(R)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid, commonly referred to as Boc-protected amino acid, is a synthetic compound notable for its application in organic synthesis and potential therapeutic uses. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality and a 4-chlorobenzyl substituent attached to a propanoic acid backbone. This structure not only enhances the compound's stability but also its reactivity, making it a valuable intermediate in peptide synthesis and drug development.

The chemical formula for this compound is C₁₅H₂₀ClN₁O₄. Its molecular weight is approximately 303.78 g/mol. The presence of the Boc group allows for selective reactions while protecting the amino group, facilitating its use in various biochemical applications.

Biological Activity

The biological activity of this compound is primarily linked to its role as a protected amino acid. Upon deprotection, the free amino group can participate in peptide bond formation and other biochemical interactions. This capability is crucial for synthesizing peptides that can serve as therapeutic agents or research tools.

Potential Applications

- Peptide Synthesis : The compound can be utilized as a building block in the synthesis of peptides, which are essential in various biological processes and therapeutic applications.

- Drug Development : Research indicates its potential use as a precursor for protease inhibitors, which are vital in treating diseases related to viral infections and cancer.

- Biochemical Research : It serves as a tool for studying enzyme-substrate interactions and protein folding, contributing to our understanding of biochemical pathways.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of compounds related to this compound:

- Synthesis Techniques : The compound is synthesized using methods that involve protecting the amino group with Boc-Cl in the presence of bases like triethylamine, followed by reactions with 4-chlorobenzyl bromide to form the desired product.

- Biological Evaluation : In vitro studies have shown that derivatives of this compound exhibit varying degrees of inhibition against specific enzymes, including proteases linked to viral replication. For example, compounds with similar structural motifs have been evaluated for their inhibitory effects on HIV protease, showcasing significant activity .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | IC50 (nM) | Application |

|---|---|---|---|

| (R)-3-((Boc)amino)-2-(4-chlorobenzyl)propanoic acid | Structure | 50 | Peptide Synthesis |

| Azumamide A | Structure | 14 | HDAC Inhibition |

| Azumamide C | Structure | 67 | HDAC Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.